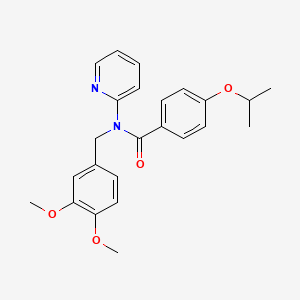
N-(3,4-dimethoxybenzyl)-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3,4-dimethoxybenzyl)-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide” is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacologically active agents. This compound features a benzamide core with various substituents that may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dimethoxybenzyl)-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine under dehydrating conditions.
Introduction of the Pyridin-2-yl Group: This step may involve nucleophilic substitution reactions where the pyridine ring is introduced.
Addition of the 3,4-Dimethoxybenzyl Group: This can be done through alkylation reactions.
Attachment of the Propan-2-yloxy Group: This step might involve etherification reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the amide bond or the aromatic rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a pharmacologically active agent. Its interactions with various biological targets could be studied.
Medicine
Medicinally, benzamides are known for their roles as antipsychotics, antiemetics, and gastrointestinal agents. This compound could be explored for similar therapeutic applications.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(3,4-dimethoxybenzyl)-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide” would depend on its specific biological target. Generally, benzamides can interact with receptors, enzymes, or ion channels, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxybenzyl)-4-(propan-2-yloxy)-N-(pyridin-3-yl)benzamide
- N-(3,4-dimethoxybenzyl)-4-(propan-2-yloxy)-N-(pyridin-4-yl)benzamide
- N-(3,4-dimethoxybenzyl)-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide
Uniqueness
The uniqueness of “This compound” lies in its specific substituents, which can impart distinct chemical and biological properties compared to other benzamides. These differences can influence its reactivity, pharmacokinetics, and pharmacodynamics.
Properties
Molecular Formula |
C24H26N2O4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-propan-2-yloxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C24H26N2O4/c1-17(2)30-20-11-9-19(10-12-20)24(27)26(23-7-5-6-14-25-23)16-18-8-13-21(28-3)22(15-18)29-4/h5-15,17H,16H2,1-4H3 |
InChI Key |
PQBFRFZKLMJNGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11351603.png)
![2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11351609.png)

![N-(3-chloro-2-methylphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11351612.png)
![2-(2,3-dimethylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11351622.png)
![methyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11351641.png)
![N-(2,4-dimethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11351648.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylpropanamide](/img/structure/B11351651.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11351659.png)
![N-(furan-2-ylmethyl)-5-(4-methylphenyl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide](/img/structure/B11351663.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11351666.png)
![N-(2-methoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11351680.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11351688.png)
![N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11351692.png)
